2-Amino-4-chlorobenzaldehyde

Catalog No.
S683593
CAS No.
59236-37-2
M.F
C7H6ClNO
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorobenzaldehyde

CAS Number

59236-37-2

Product Name

2-Amino-4-chlorobenzaldehyde

IUPAC Name

2-amino-4-chlorobenzaldehyde

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2

InChI Key

WVXCOXXJTWKDPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C=O

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C=O

Synthesis and Characterization:

  • Reductive amination of 4-chloro-2-nitrobenzaldehyde with ammonium chloride [].
  • Ullmann coupling of 2-chloroaniline and 4-chlorobenzaldehyde [].

These studies typically involve detailed descriptions of the reaction conditions, characterization of the product using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), and determination of its physical properties like melting point.

Potential Applications:

While there is limited research on the specific applications of 2-amino-4-chlorobenzaldehyde, its functional groups suggest potential avenues for further exploration:

  • Precursor for pharmaceuticals and agrochemicals: The combination of amine and aldehyde functionalities makes 2-amino-4-chlorobenzaldehyde a potential precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in many drugs and agrochemicals [].
  • Organic materials: The presence of the chlorine atom can introduce interesting electronic properties, making 2-amino-4-chlorobenzaldehyde a candidate for the development of novel organic materials with specific functionalities [].

2-Amino-4-chlorobenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₆ClNO. It features an amino group (-NH₂) and a chlorobenzaldehyde moiety, making it a versatile compound in organic synthesis. This compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents. It serves as an important intermediate in the synthesis of various pharmaceuticals, including the antibiotic chloramphenicol, and is utilized in the preparation of Schiff bases and other derivatives .

Due to the lack of specific research on 2-Amino-4-chlorobenzaldehyde, information on its safety and hazards is not available. However, as a general guideline, aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin []. Aldehydes can also be irritating to the skin and eyes []. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) of similar chemicals for appropriate handling procedures.

  • Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases. This reaction is significant in synthesizing various nitrogen-containing compounds .
  • Knoevenagel Condensation: The compound can react with malononitrile and other aldehydes under basic conditions to yield substituted pyran derivatives, showcasing its utility in multi-component reactions .
  • Formation of Benzothiazole Derivatives: It reacts with 2-aminothiophenol to produce benzothiazole derivatives, which have applications in medicinal chemistry .

2-Amino-4-chlorobenzaldehyde exhibits notable biological activities:

  • Antimicrobial Activity: Compounds derived from this aldehyde, particularly Schiff bases, have been screened for antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi .
  • Pharmacological Importance: As a precursor to chloramphenicol, it plays a crucial role in antibiotic development. Chloramphenicol has been widely used due to its broad-spectrum antibacterial activity .

Several methods are available for synthesizing 2-Amino-4-chlorobenzaldehyde:

  • Direct Amination: The chlorobenzaldehyde can be directly aminated using ammonia or primary amines under appropriate conditions.
  • Reduction of 4-Chlorobenzoic Acid: The acid can be reduced to the corresponding aldehyde using reducing agents like lithium aluminum hydride or borane.
  • Multi-component Reactions: Recent advancements have introduced environmentally friendly protocols involving multi-component reactions that utilize this compound as a key intermediate .

The applications of 2-Amino-4-chlorobenzaldehyde are diverse:

  • Pharmaceutical Synthesis: It is primarily used in the synthesis of chloramphenicol and other pharmaceutical agents.
  • Ligand Formation: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions that exhibit potential biological activities .
  • Synthetic Intermediates: It is employed as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.

Interaction studies involving 2-Amino-4-chlorobenzaldehyde focus on its reactivity with different substrates:

  • Metal Complexation: Research has shown that the Schiff bases derived from this compound can coordinate with metal ions such as copper(II) and nickel(II), leading to complexes that may possess enhanced biological activities .
  • Biological Screening: Derivatives of 2-Amino-4-chlorobenzaldehyde have been evaluated for their antimicrobial efficacy, revealing significant interactions with microbial targets .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Amino-4-chlorobenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-ChlorobenzaldehydeChlorine substituent on benzaldehydeLacks amino group; primarily used as a reagent
2-Amino-5-chlorobenzaldehydeChlorine at position fiveDifferent position of chlorine affects reactivity
2-Amino-3-chlorobenzaldehydeChlorine at position threeSimilar reactivity but different substitution pattern
3-AminophenolAmino group on phenolLacks aldehyde functionality; used in dye synthesis

The presence of both the amino and aldehyde functional groups in 2-Amino-4-chlorobenzaldehyde allows it to engage in a wider variety of

XLogP3

2.3

Wikipedia

2-Amino-4-chlorobenzaldehyde

Dates

Modify: 2023-08-15

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